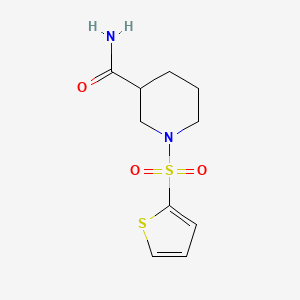![molecular formula C19H18N2O2S B4647861 {4-(4-methylphenyl)-2-[(2-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid](/img/structure/B4647861.png)
{4-(4-methylphenyl)-2-[(2-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid
Übersicht
Beschreibung
{4-(4-methylphenyl)-2-[(2-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid, also known as MTA, is a thiazole derivative that has shown potential as a therapeutic agent in various scientific studies. MTA has been synthesized using different methods and has been found to exhibit certain biochemical and physiological effects that make it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of {4-(4-methylphenyl)-2-[(2-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and cancer progression. {4-(4-methylphenyl)-2-[(2-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid has been found to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression and cell differentiation.
Biochemical and Physiological Effects:
{4-(4-methylphenyl)-2-[(2-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid has been found to exhibit certain biochemical and physiological effects that make it a promising candidate for further research. Studies have shown that {4-(4-methylphenyl)-2-[(2-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid exhibits anti-inflammatory and anti-cancer activity, as well as antioxidant and anti-fibrotic activity. {4-(4-methylphenyl)-2-[(2-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid has also been found to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
{4-(4-methylphenyl)-2-[(2-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid has several advantages for lab experiments, including its ease of synthesis and its potential as a therapeutic agent. However, there are also limitations to its use in lab experiments, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on {4-(4-methylphenyl)-2-[(2-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid, including its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders. Further studies are needed to fully understand the mechanism of action of {4-(4-methylphenyl)-2-[(2-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid and to optimize its pharmacological properties for clinical use. Additionally, studies are needed to investigate the potential side effects of {4-(4-methylphenyl)-2-[(2-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid and to develop methods for its targeted delivery to specific tissues and cells.
Wissenschaftliche Forschungsanwendungen
{4-(4-methylphenyl)-2-[(2-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid has been the subject of several scientific studies, including its potential as an anti-inflammatory and anti-cancer agent. Studies have shown that {4-(4-methylphenyl)-2-[(2-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. {4-(4-methylphenyl)-2-[(2-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid has also been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-[2-(2-methylanilino)-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-12-7-9-14(10-8-12)18-16(11-17(22)23)24-19(21-18)20-15-6-4-3-5-13(15)2/h3-10H,11H2,1-2H3,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVHFHRLQCYMLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=CC=C3C)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-phenyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4647785.png)
![3-{4-methoxy-3-[2-(4-morpholinyl)ethoxy]phenyl}-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4647796.png)
![N-(1-adamantylmethyl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4647801.png)
![N-[3-(acetylamino)-4-methoxyphenyl]-2-fluorobenzamide](/img/structure/B4647809.png)
![3-(1,3-benzodioxol-5-yl)-5-[1-(4-fluorobenzyl)-3-nitro-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B4647838.png)
![2-({5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}thio)-1-(4-chlorophenyl)ethanone](/img/structure/B4647846.png)
![2-({3-[2-(4-morpholinyl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B4647851.png)


![4-butoxy-N-[2-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B4647882.png)
![N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-chlorobenzamide)](/img/structure/B4647883.png)
![ethyl 4-[(4-isopropoxy-3-methoxybenzoyl)amino]benzoate](/img/structure/B4647890.png)

![2-[2-(2-chloro-4-fluorophenoxy)propanoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide](/img/structure/B4647903.png)